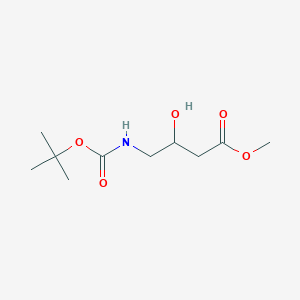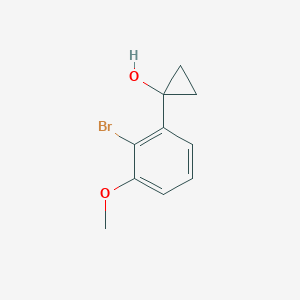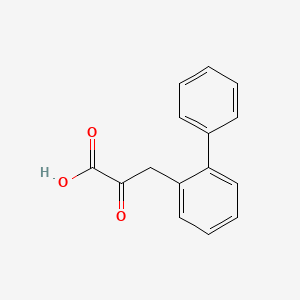
3-(2-Biphenylyl)-2-oxopropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Biphenylyl)-2-oxopropanoic Acid: is an organic compound that features a biphenyl group attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Biphenylyl)-2-oxopropanoic Acid typically involves the coupling of a biphenyl derivative with a propanoic acid derivative. One common method includes the reaction of 2-biphenylmagnesium bromide with ethyl oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction is typically carried out in an ether solvent in the presence of a catalyst .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of readily available raw materials and efficient catalytic systems. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Biphenylyl)-2-oxopropanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of biphenyl alcohols or alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
3-(2-Biphenylyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Biphenylyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The biphenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects such as anti-inflammatory or antimicrobial actions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-Biphenylyl Isocyanate: Shares the biphenyl group but has different functional groups, leading to distinct chemical properties and applications.
Phenyl Isocyanate: Contains a phenyl group attached to an isocyanate functional group, differing in reactivity and applications.
Uniqueness: 3-(2-Biphenylyl)-2-oxopropanoic Acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. Its combination of a biphenyl group with a propanoic acid moiety allows for diverse applications in various fields, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H12O3 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-oxo-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H12O3/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) |
Clé InChI |
RAZJCNOMULCCPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




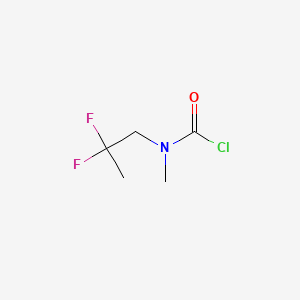
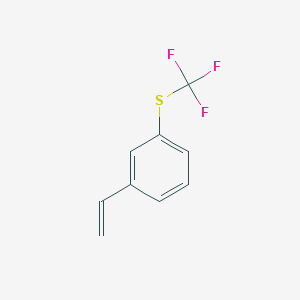
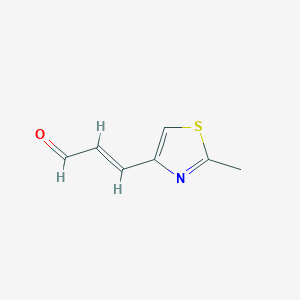
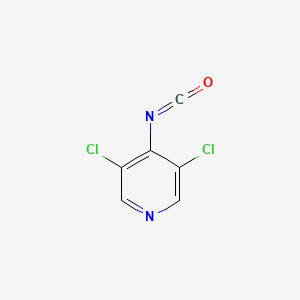

![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
